4-Aminoacetanilide hydrochloride structure and synthesis pathway
4-Aminoacetanilide hydrochloride structure and synthesis pathway
An In-depth Technical Guide to the Structure and Synthesis of 4-Aminoacetanilide Hydrochloride
Introduction
4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, and its hydrochloride salt are pivotal chemical intermediates with significant applications in various fields, particularly in the synthesis of pharmaceuticals and azo dyes.[1][2][3] The hydrochloride form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many synthetic applications. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure of 4-aminoacetanilide hydrochloride and a detailed, field-proven pathway for its synthesis, emphasizing the chemical principles and experimental rationale that underpin the process.
Chemical Structure and Properties
4-Aminoacetanilide is an aromatic amine and an amide, derived from acetanilide.[3][4] The core structure consists of a benzene ring substituted with an amino group (-NH₂) and an acetamido group (-NHCOCH₃) at the para (1,4) positions.
The hydrochloride salt is formed by the protonation of the more basic amino group by hydrochloric acid. The lone pair of electrons on the nitrogen atom of the primary amine readily accepts a proton (H⁺) from HCl, forming an ammonium salt. This conversion is a standard strategy in medicinal chemistry and organic synthesis to improve the handling and formulation of amine-containing compounds.
Physicochemical Properties
The properties of the parent compound and its hydrochloride salt are summarized below for comparative analysis.
| Property | 4-Aminoacetanilide | 4-Aminoacetanilide Hydrochloride |
| Molecular Formula | C₈H₁₀N₂O[3][4] | C₈H₁₀N₂O·HCl[5] |
| Molecular Weight | 150.18 g/mol [4] | 186.64 g/mol [5] |
| Appearance | White to reddish crystalline solid[2][4] | Data not available; typically a crystalline solid |
| Melting Point | 164-167 °C[3] | Data not available |
| Solubility | Slightly soluble in cold water; soluble in ethanol[1][2] | Generally more soluble in water than the free base |
| IUPAC Name | N-(4-aminophenyl)acetamide[3][4] | N-(4-aminophenyl)acetamide hydrochloride |
Synthesis Pathway: A Two-Stage Approach
The most common and industrially viable synthesis of 4-aminoacetanilide hydrochloride is a two-step process that begins with the readily available starting material, acetanilide. This pathway is favored for its high yields and straightforward procedures.
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Nitration of Acetanilide: Acetanilide is first nitrated to produce 4-nitroacetanilide. The acetamido group is an ortho-, para-directing activator, but due to steric hindrance from the bulky acetyl group, the para-substituted product is predominantly formed.
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Reduction of 4-Nitroacetanilide: The nitro group of 4-nitroacetanilide is then selectively reduced to a primary amine, yielding 4-aminoacetanilide.
-
Formation of the Hydrochloride Salt: The resulting 4-aminoacetanilide is treated with hydrochloric acid to form the stable hydrochloride salt.
This multi-step approach is a classic example of using a protecting group (the acetyl group) to control the regioselectivity of an electrophilic aromatic substitution reaction (nitration) and then performing a functional group transformation (reduction).
Caption: Synthesis workflow for 4-Aminoacetanilide Hydrochloride.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with clear checkpoints and rationales for each critical step.
Part A: Synthesis of 4-Aminoacetanilide via Reduction of 4-Nitroacetanilide
This procedure details the reduction of the nitro group using iron powder in an acidic medium, a method that is both efficient and cost-effective.[1][6]
Materials:
-
4-Nitroacetanilide
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)
-
Deionized water
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 4-nitroacetanilide in a mixture of water and ethanol. The ethanol is used to increase the solubility of the organic starting material.
-
Acidification: Add a small amount of concentrated hydrochloric acid to the suspension. This creates an acidic environment that facilitates the reduction process by activating the iron metal.
-
Addition of Reducing Agent: Heat the mixture to a gentle reflux (approximately 70-80 °C). Add the iron powder portion-wise to control the exothermic reaction. The progress of the reaction can often be monitored by a color change, as the yellow color of the nitro compound fades.
-
Reaction Completion: Continue refluxing for 1.5 to 2 hours after the final addition of iron powder to ensure the reaction goes to completion.
-
Neutralization and Product Isolation:
-
Causality: The reaction mixture is acidic due to the initial addition of HCl. To isolate the free amine product, the solution must be neutralized.
-
Procedure: While the solution is still hot, carefully add a saturated solution of sodium carbonate or ammonium hydroxide until the mixture is slightly basic (test with pH paper). This neutralizes the excess acid and precipitates iron salts as iron (II/III) hydroxides.
-
-
Filtration: Immediately filter the hot solution through a fluted filter paper or a Celite pad to remove the insoluble iron oxides and hydroxides. The hot filtration is crucial to prevent the product from crystallizing prematurely and being lost with the iron sludge.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce the crystallization of 4-aminoacetanilide as a solid.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water to remove any soluble impurities, and dry the product thoroughly. The expected product is a white or slightly reddish solid.[1][4]
Part B: Preparation of 4-Aminoacetanilide Hydrochloride
This protocol describes the conversion of the synthesized 4-aminoacetanilide into its hydrochloride salt.
Materials:
-
4-Aminoacetanilide (from Part A)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Isopropanol
Protocol:
-
Dissolution: Dissolve the dry 4-aminoacetanilide in a minimal amount of warm ethanol or isopropanol in a suitable flask.
-
Acidification and Salt Formation:
-
Causality: The addition of a strong acid will protonate the basic amino group, forming the corresponding ammonium salt. The hydrochloride salt is typically less soluble in organic solvents than the free base, allowing it to precipitate.
-
Procedure: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring. The hydrochloride salt will begin to precipitate out of the solution.
-
-
Complete Precipitation: Continue adding HCl until no further precipitation is observed.
-
Isolation and Washing: Collect the precipitated 4-aminoacetanilide hydrochloride by vacuum filtration. Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any excess HCl and other impurities.
-
Drying: Dry the final product in a vacuum oven at a low temperature to remove any residual solvent.
Characterization and Quality Control
To ensure the integrity of the synthesized product, the following characterization methods are recommended:
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.
-
Infrared (IR) Spectroscopy: Confirmation of the functional groups present. Key peaks for 4-aminoacetanilide include N-H stretches for the amine and amide, a C=O stretch for the amide, and aromatic C-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the exact structure and connectivity of the molecule.
Applications in Research and Development
4-Aminoacetanilide hydrochloride serves as a versatile starting material in multi-step organic syntheses. Its primary applications include:
-
Pharmaceutical Synthesis: It is a precursor for various active pharmaceutical ingredients (APIs). For instance, it can be a building block in the synthesis of more complex molecules, such as certain types of beta-lactams.[7]
-
Dye Industry: The primary amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of azo dyes.[1]
Conclusion
This guide has outlined the structure and a reliable, two-step synthesis pathway for 4-aminoacetanilide hydrochloride, a compound of significant industrial importance. By understanding the rationale behind each experimental step, from the selective reduction of 4-nitroacetanilide to the final salt formation, researchers can confidently and efficiently produce this valuable chemical intermediate for a variety of applications in drug development and materials science. The provided protocols emphasize safety, efficiency, and the importance of self-validating procedures for ensuring the quality of the final product.
References
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PubChem. (n.d.). 4-Aminoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). 4'-Aminoacetanilide. Retrieved from [Link]
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ResearchGate. (2016). Synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Retrieved from [Link]
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International Journal of Scientific Research. (2020). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]
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Academia.edu. (n.d.). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]
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SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]
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PubChem. (n.d.). m-Aminoacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
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